molecular formula C51H67N7O15S B10772998 Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester

Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester

Cat. No.: B10772998
M. Wt: 1050.2 g/mol
InChI Key: IOXMTWKALARBDR-FDXDWZSASA-N
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Description

Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is a synthetic peptide derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the tyrosine residue, which is also sulfated. This compound is often used in biochemical and pharmacological research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids, including tyrosine with a tert-butyloxycarbonyl group and a sulfation modification. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfated tyrosine residue can be oxidized under specific conditions.

    Reduction: The peptide can be reduced to remove the sulfation group.

    Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester involves its interaction with specific molecular targets. The sulfated tyrosine residue can mimic natural sulfated peptides, allowing it to bind to receptors and modulate signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Tyr(SO3H)Ahx-Gly-Trp-Ahx-Asp2phenylethyl ester is unique due to its specific combination of amino acids and modifications, which confer distinct biochemical properties. Its sulfated tyrosine residue and Boc protecting group make it particularly useful in studying peptide-receptor interactions and developing peptide-based therapeutics .

Properties

Molecular Formula

C51H67N7O15S

Molecular Weight

1050.2 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid

InChI

InChI=1S/C51H67N7O15S/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70)/t38-,39-,40-,41-,42-/m0/s1

InChI Key

IOXMTWKALARBDR-FDXDWZSASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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